molecular formula C22H24BrNO3S B491441 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide CAS No. 406474-63-3

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide

Cat. No.: B491441
CAS No.: 406474-63-3
M. Wt: 462.4g/mol
InChI Key: UBJXNKMBOPWMLN-UHFFFAOYSA-N
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Description

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[740The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different sulfonamide derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is unique due to its combination of functional groups and complex structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJXNKMBOPWMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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